molecular formula C8H18Cl2N2O B1521734 1-(3-Azetidinyl)-4-piperidinol dihydrochloride CAS No. 810680-60-5

1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Cat. No.: B1521734
CAS No.: 810680-60-5
M. Wt: 229.14 g/mol
InChI Key: QVCVWWIRXHQAAJ-UHFFFAOYSA-N
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Description

1-(3-Azetidinyl)-4-piperidinol dihydrochloride is an organic compound with the molecular formula C8H18Cl2N2O. It is a white crystalline solid known for its solubility in water and limited solubility in non-polar organic solvents. This compound is often used in various fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride typically involves the reaction of 1-(3-Azetidinyl)piperidine with hydrochloric acid. The reaction is usually carried out at ambient temperature, and the product is obtained through crystallization from the solution . The general reaction scheme can be represented as follows:

1-(3-Azetidinyl)piperidine+2 HCl1-(3-Azetidinyl)-4-piperidinol dihydrochloride\text{1-(3-Azetidinyl)piperidine} + \text{2 HCl} \rightarrow \text{this compound} 1-(3-Azetidinyl)piperidine+2 HCl→1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Azetidinyl)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidinyl or piperidinol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

1-(3-Azetidinyl)-4-piperidinol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is used in the production of dyes, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

1-(3-Azetidinyl)-4-piperidinol dihydrochloride can be compared with other similar compounds, such as:

    1-(3-Azetidinyl)piperidine: This compound shares a similar core structure but lacks the hydroxyl group present in this compound.

    4-Piperidinol: This compound contains the piperidinol moiety but does not have the azetidinyl group.

    Azetidine derivatives: Various azetidine derivatives exist with different substituents, offering a range of chemical and biological properties.

The uniqueness of this compound lies in its combined azetidinyl and piperidinol functionalities, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(azetidin-3-yl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCVWWIRXHQAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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